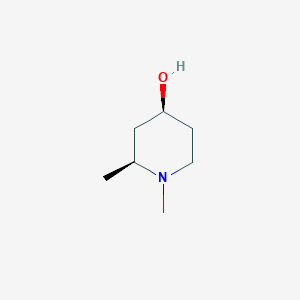

(2S,4S)-1,2-Dimethyl-piperidin-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S,4S)-1,2-Dimethyl-piperidin-4-ol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its piperidine ring structure, which is substituted with two methyl groups at the 1 and 2 positions and a hydroxyl group at the 4 position. The stereochemistry of the compound is defined by the (2S,4S) configuration, indicating the specific spatial arrangement of the substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1,2-Dimethyl-piperidin-4-ol can be achieved through several synthetic routes. One common method involves the reduction of a corresponding ketone or aldehyde precursor using a chiral catalyst to ensure the desired stereochemistry. For example, the reduction of 1,2-dimethyl-4-piperidone using a chiral borane reagent can yield this compound under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon, to achieve the reduction of the precursor compound. The reaction conditions, including temperature and pressure, are optimized to maximize yield and ensure the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1,2-Dimethyl-piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 4 position can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be further reduced to form different derivatives.

Substitution: The methyl groups and hydroxyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Halogenating agents, nucleophiles, and electrophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted piperidines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S,4S)-1,2-Dimethyl-piperidin-4-ol has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is utilized in the production of fine chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of (2S,4S)-1,2-Dimethyl-piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The hydroxyl group at the 4 position can form hydrogen bonds with target molecules, while the methyl groups contribute to the compound’s hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

(2R,4R)-1,2-Dimethyl-piperidin-4-ol: This enantiomer has a different spatial arrangement of substituents, leading to different chemical and biological properties.

(2S,4R)-1,2-Dimethyl-piperidin-4-ol: Another stereoisomer with distinct properties compared to the (2S,4S) configuration.

1,2-Dimethyl-piperidine: Lacks the hydroxyl group at the 4 position, resulting in different reactivity and applications.

Uniqueness

The uniqueness of (2S,4S)-1,2-Dimethyl-piperidin-4-ol lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This compound’s ability to form specific interactions with molecular targets makes it valuable in various research and industrial applications.

Biological Activity

(2S,4S)-1,2-Dimethyl-piperidin-4-ol is a chiral piperidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

This compound is characterized by its specific stereochemistry, which significantly influences its biological activity. The compound features a hydroxyl group at the 4-position and two methyl groups at the 1 and 2 positions of the piperidine ring. This configuration is crucial for its interaction with various biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. Research indicates that it may function as an enzyme inhibitor or receptor modulator , affecting various biochemical pathways. The compound's stereochemistry enhances its binding affinity to target proteins, which is pivotal for its pharmacological effects .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of piperidine derivatives, including this compound. For instance:

- Cytotoxicity : A study demonstrated that related piperidone compounds exhibited significant cytotoxic effects on various cancer cell lines such as breast and pancreatic cancer cells. The mechanism involved the induction of apoptosis through reactive oxygen species (ROS) accumulation and activation of caspases .

| Compound | Cell Line Tested | CC50 (µM) | Mechanism |

|---|---|---|---|

| 2608 | Breast Cancer | Low | Apoptosis via ROS |

| 2610 | Pancreatic Cancer | Low | Apoptosis via ROS |

These findings suggest that this compound may share similar mechanisms due to structural similarities with these active compounds.

Antibacterial Activity

Piperidine derivatives are also noted for their antibacterial properties. Certain compounds within this class have shown efficacy against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for these compounds were reported in low micromolar ranges .

| Compound Type | MIC (µM) | Activity Against |

|---|---|---|

| Piperidine Derivatives | <10 | Gram-positive Bacteria |

| Piperidine Derivatives | <20 | Gram-negative Bacteria |

Case Studies and Research Findings

Several studies have investigated the biological activity of piperidine derivatives in various contexts:

- Apoptosis Induction : Research on novel piperidones indicated that they induced apoptosis in cancer cell lines through mitochondrial depolarization and caspase activation . This suggests that this compound could potentially act similarly.

- Antibacterial Screening : A series of synthesized 2-piperidinyl-benzimidazoles demonstrated significant antibacterial activity with low MIC values against clinical strains . This reinforces the potential of piperidine-based compounds in antimicrobial therapy.

- Pharmacological Applications : The compound has been explored as a pharmacophore in medicinal chemistry, indicating its role in drug design and development. Its ability to interact with various molecular targets makes it a valuable candidate for further therapeutic exploration.

Properties

IUPAC Name |

(2S,4S)-1,2-dimethylpiperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6-5-7(9)3-4-8(6)2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECORNNOSYQMOX-BQBZGAKWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](CCN1C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.